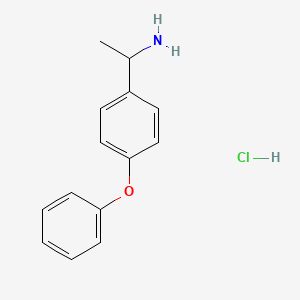

1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 55005-33-9

Cat. No.: VC13799063

Molecular Formula: C14H16ClNO

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55005-33-9 |

|---|---|

| Molecular Formula | C14H16ClNO |

| Molecular Weight | 249.73 g/mol |

| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H15NO.ClH/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H |

| Standard InChI Key | PCMZVOJIMQGBCW-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

While specific spectroscopic data (e.g., NMR, IR) for 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride are absent in the available literature, inferences can be drawn from similar compounds. For instance:

-

¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to the amine (δ 2.8–3.2 ppm), and NH₃⁺ resonances (broad, δ 5–8 ppm) .

-

IR: Stretching vibrations for N-H (3250–3350 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) are anticipated.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., methanol, DMSO). Stability studies suggest decomposition at temperatures >200°C, with hygroscopicity necessitating anhydrous storage .

Reactivity

The primary amine group participates in nucleophilic reactions, enabling:

-

Acylation: Formation of amides with acyl chlorides.

-

Schiff Base Synthesis: Condensation with aldehydes or ketones.

-

Salt Metathesis: Exchange of the chloride counterion with other anions (e.g., sulfate, phosphate) .

Comparative Analysis with Structural Analogs

The following table contrasts 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride with related compounds:

The phenoxy substituent in 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride may enhance π-π stacking interactions compared to alkyl or biphenyl groups, potentially influencing receptor binding in biological systems.

Future Directions

Research priorities include:

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion.

-

Toxicological Profiling: Establishing LD₅₀ values and chronic exposure effects.

-

Structure-Activity Relationships (SAR): Modifying the phenoxy group to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume